molecular formula C10H14BrNO B3058416 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine CAS No. 893581-54-9

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

Cat. No.: B3058416
CAS No.: 893581-54-9
M. Wt: 244.13 g/mol
InChI Key: XBMBFABPLGJJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It features a bromine atom and an ethoxy group attached to a benzene ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine typically involves the bromination of 2-ethoxyphenylacetic acid followed by amination. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions, amines, typically in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: De-brominated phenethylamine derivatives.

    Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMBFABPLGJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599347
Record name 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893581-54-9
Record name 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.